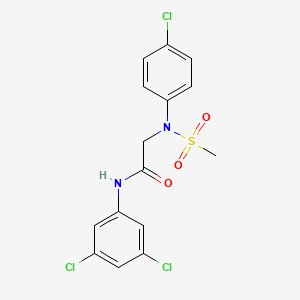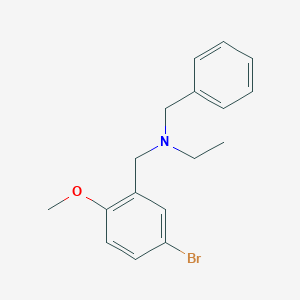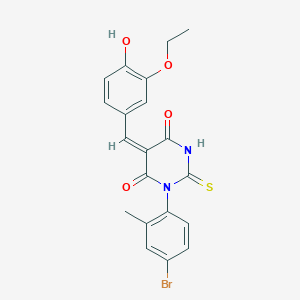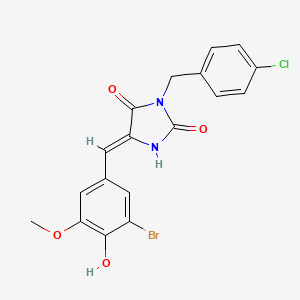
N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MK-677, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone (GH) from the pituitary gland. This compound has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various conditions such as growth hormone deficiency, muscle wasting, and osteoporosis.
Applications De Recherche Scientifique
N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to increase GH and insulin-like growth factor 1 (IGF-1) levels in both healthy and elderly individuals. This makes it a potential treatment for conditions such as growth hormone deficiency, muscle wasting, and osteoporosis. N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been studied for its potential use in improving cognitive function, reducing inflammation, and increasing bone density.
Mécanisme D'action
N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide works by stimulating the release of GH from the pituitary gland. It does this by binding to the ghrelin receptor, which is located on the surface of cells in the hypothalamus. This binding activates a signaling pathway that leads to the release of GH from the pituitary gland. N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide also increases the production of IGF-1, which is a downstream mediator of GH.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide are primarily related to its ability to increase GH and IGF-1 levels. This can lead to increased muscle mass, improved bone density, and reduced body fat. N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to improve sleep quality and cognitive function in elderly individuals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its ability to stimulate the release of GH without the need for exogenous administration of the hormone. This makes it a useful tool for studying the effects of GH on various physiological processes. However, one limitation of using N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is that it can be expensive and difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of age-related conditions such as sarcopenia and osteoporosis. Another area of interest is its potential use in improving cognitive function in individuals with neurodegenerative diseases such as Alzheimer's. Additionally, there is interest in developing more potent and selective ghrelin receptor agonists that could have even greater therapeutic potential than N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide.
Méthodes De Synthèse
N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is synthesized through a multistep process that involves the reaction of 4-chloro-3-nitrobenzaldehyde with 3,5-dichloroaniline to form the intermediate 4-chloro-N-(3,5-dichlorophenyl)nitrobenzamide. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting amine is then reacted with methylsulfonyl chloride to form the final product, N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide.
Propriétés
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-24(22,23)20(14-4-2-10(16)3-5-14)9-15(21)19-13-7-11(17)6-12(18)8-13/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYBOLBWGYSQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC(=C1)Cl)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(3,5-dichlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide](/img/structure/B5232007.png)
![N-(1-{1-[(1-ethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5232010.png)

![1-acetyl-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5232034.png)
![3-(5-{[3-(1-naphthyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5232039.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-phenylethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5232050.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5232051.png)

![1-(5-chloro-2-pyridinyl)-4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5232068.png)
![2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5232071.png)
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol](/img/structure/B5232083.png)

![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5232088.png)